4-Nitrophenyl-beta-D-glucopyranoside
4-Nitrophenyl-beta-D-glucopyranoside
4-Nitrophenyl β-D-glucopyranoside is a chromogenic substrate for β-glucosidase. Upon hydrolysis by β-glucosidase, 4-nitrophenol is released, which can be quantified by colorimetric detection at 405 nm as a measure of β-glucosidase activity.
4-nitrophenyl beta-D-glucoside is a beta-D-glucoside that is beta-D-glucopyranose in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group. It has a role as a chromogenic compound. It is a beta-D-glucoside and a C-nitro compound. It derives from a 4-nitrophenol.
4-nitrophenyl beta-D-glucoside is a beta-D-glucoside that is beta-D-glucopyranose in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group. It has a role as a chromogenic compound. It is a beta-D-glucoside and a C-nitro compound. It derives from a 4-nitrophenol.
Brand Name:
Vulcanchem
CAS No.:
2492-87-7
VCID:
VC20766358
InChI:
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
SMILES:
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula:
C₁₂H₁₅NO₈
Molecular Weight:
301.25 g/mol
4-Nitrophenyl-beta-D-glucopyranoside
CAS No.: 2492-87-7
Cat. No.: VC20766358
Molecular Formula: C₁₂H₁₅NO₈
Molecular Weight: 301.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Nitrophenyl β-D-glucopyranoside is a chromogenic substrate for β-glucosidase. Upon hydrolysis by β-glucosidase, 4-nitrophenol is released, which can be quantified by colorimetric detection at 405 nm as a measure of β-glucosidase activity. 4-nitrophenyl beta-D-glucoside is a beta-D-glucoside that is beta-D-glucopyranose in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group. It has a role as a chromogenic compound. It is a beta-D-glucoside and a C-nitro compound. It derives from a 4-nitrophenol. |
|---|---|
| CAS No. | 2492-87-7 |
| Molecular Formula | C₁₂H₁₅NO₈ |
| Molecular Weight | 301.25 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 |
| Standard InChI Key | IFBHRQDFSNCLOZ-RMPHRYRLSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
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